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Compound of Interest

Compound Name: 3,4,5-Trifluorobenzoyl chloride

Cat. No.: B099636

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-
Trifluorobenzoyl chloride (C7H2CIFsO, CAS No: 177787-26-7), a key intermediate in various
chemical syntheses.[1] Due to the limited availability of public experimental spectra for this
specific compound, this guide combines predicted data based on its chemical structure with
established spectroscopic principles and detailed experimental protocols. This information is
intended to assist researchers in the identification, characterization, and quality control of this
compound.

Chemical Structure and Properties

e Chemical Formula: C7H2CIF30

e Molecular Weight: 194.54 g/mol [1]
e Appearance: Liquid (predicted)

e Boiling Point: 173-174 °C

e Density: 1.4850 g/mL at 25 °C

o Refractive Index: n20/D 1.4900
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive NMR data is provided below, as experimental spectra for 3,4,5-Trifluorobenzoyl
chloride are not readily available in public spectral databases. These predictions are based on
established chemical shift theory and data from structurally similar compounds.

Table 1: Predicted tH, 13C, and °F NMR Chemical Shifts

Predicted Coupling

Nucleus Chemical Shift  Multiplicity Constant (J, Assignment
(3, ppm) Hz)

1H 75-7.8 Triplet (t) ~2-3 Hz (*JHF) Aromatic C-H

13C ~165 Singlet (s) - C=0 (carbonyl)
Doublet of 1JCF = 250 Hz,

~150 C-F (C3, C5)
Doublets (dd) 2JCF=15Hz

~140 Triplet (t) 1JCF = 250 Hz C-F (C4)

~130 Singlet (s) - C-cocl

~115 Triplet (1) 2JCF = 20 Hz C-H

19F -130 to -140 Multiplet (m) - Aromatic C-F

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for 3,4,5-
Trifluorobenzoyl chloride based on its functional groups.

Table 2: Predicted FT-IR Absorption Bands
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Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

3100 - 3000 Medium C-H Stretch Aromatic C-H

1780 - 1750 Strong C=0 Stretch Acyl Chloride

1600 - 1450 Medium to Strong C=C Stretch Aromatic Ring

1350 - 1150 Strong C-F Stretch Aryl Fluoride
C-H Bending (out-of- ,

900 - 650 Strong Aromatic C-H
plane)

800 - 600 Medium C-CI Stretch Acyl Chloride

Mass Spectrometry (MS)

The predicted mass spectrum of 3,4,5-Trifluorobenzoyl chloride would show a molecular ion

peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data (Electron lonization - El)

mlz Relative Intensity Proposed Fragment
] [M]* (Molecular ion, showing
194/196 High _ .
isotopic pattern for Cl)
) [M-CI]* (Loss of chlorine
159 High )
radical)
) [M-CI-CO]* (Loss of chlorine
131 Medium

and carbon monoxide)

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra, which

can be adapted for the analysis of 3,4,5-Trifluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 3,4,5-Trifluorobenzoyl chloride for *H
NMR, and 50-100 mg for 13C NMR.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClIs, Acetone-
de) in a clean, dry vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o Tune and match the probe for the desired nucleus (*H, 13C, 1°F).

o Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans,
spectral width, acquisition time, relaxation delay).

o Acquire the spectrum.

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase the spectrum to obtain pure absorption peaks.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).
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o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond, germanium) is clean. Record a background
spectrum of the clean, empty crystal.

o Place a small drop of liquid 3,4,5-Trifluorobenzoyl chloride directly onto the ATR crystal.

o If the sample is a solid, place a small amount of the solid onto the crystal and apply
pressure using the anvil to ensure good contact.

e Instrument Setup and Data Acquisition:
o Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

o Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
generate the absorbance or transmittance spectrum.

o ldentify the wavenumbers of the major absorption bands.

o Correlate the observed bands with known vibrational frequencies of functional groups to
confirm the compound's identity.

Mass Spectrometry (MS)

e Sample Introduction (Direct Infusion or GC-MS):
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o Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g.,
methanol, acetonitrile). Infuse the solution directly into the ion source using a syringe

pump.

o Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the
sample in a volatile solvent. Inject a small volume of the solution into the GC, where the
compound will be separated from any impurities before entering the mass spectrometer.

« lonization (Electron lonization - El):
o The sample molecules are introduced into the ion source, which is under high vacuum.

o A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the
ejection of an electron to form a molecular ion (M*).

o The excess energy can cause the molecular ion to fragment into smaller, characteristic
ions.

o Mass Analysis and Detection:
o The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The separated ions are detected, and their abundance is recorded.

o Data Analysis:

o A mass spectrum is generated, plotting the relative abundance of ions versus their m/z
values.

o Identify the molecular ion peak to determine the molecular weight.

o Analyze the fragmentation pattern to gain information about the structure of the molecule.

Experimental Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,4,5-Trifluorobenzoyl chloride.

Sample Preparation Data Acquisition Data Processing & Analysis
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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